Tris(dibenzylideneacetone)platinum(0)

Vue d'ensemble

Description

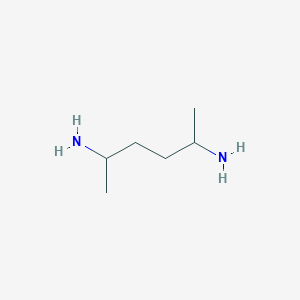

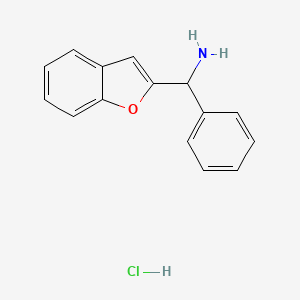

Tris(dibenzylideneacetone)platinum(0) is an organometallic compound that features platinum in the zero oxidation state coordinated to three dibenzylideneacetone ligands. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical transformations and industrial applications .

Mécanisme D'action

Target of Action

Tris(dibenzylideneacetone)platinum(0), also known as MFCD22666053, is a complex of platinum(0) with dibenzylideneacetone . It is primarily used as a catalyst in various organic reactions . The compound’s primary targets are the reactants in these reactions, facilitating their transformation into desired products .

Mode of Action

MFCD22666053 is known for its high reactivity and ability to facilitate oxidative addition reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those related to organic synthesis . For instance, it is used in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles and cross-coupling of aryl halides with aryl boronic acids . It also plays a role in the synthesis of epoxides, alpha-arylation of ketones, and site-selective benzylic sp3 palladium-catalyzed direct arylation .

Result of Action

The primary result of MFCD22666053’s action is the facilitation of various organic reactions . By acting as a catalyst, it accelerates these reactions and helps achieve the desired products more efficiently . In some cases, it has been shown to reduce cell proliferation by inhibiting the activation of certain kinases .

Action Environment

The action of MFCD22666053 can be influenced by various environmental factors. For instance, the compound is typically stored under nitrogen at -20°C , suggesting that it may be sensitive to oxygen and temperature. Additionally, the efficacy of the compound as a catalyst can depend on factors such as the concentration of the reactants, the temperature and pressure of the reaction, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

It is known that the compound is used in various palladium-mediated transformations due to its high reactivity .

Cellular Effects

It inhibits several signaling pathways including activation of mitogen-activated protein kinase, Akt, Stat-3, and S6 kinase .

Molecular Mechanism

Its palladium analog has been found to inhibit N-myristoyltransferase-1, which is required for optimal activity of membrane-based signaling molecules .

Temporal Effects in Laboratory Settings

Information on the temporal effects of Tris(dibenzylideneacetone)platinum(0) in laboratory settings is currently limited. It is known that the compound should be stored under nitrogen at -20°C to maintain its stability .

Metabolic Pathways

Its palladium analog has been found to inhibit N-myristoyltransferase-1, suggesting potential involvement in lipid modification pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(dibenzylideneacetone)platinum(0) is typically synthesized by reacting platinum salts with dibenzylideneacetone ligands. The reaction is carried out under an inert atmosphere to prevent oxidation of the platinum center. The process involves the reduction of platinum(II) or platinum(IV) salts in the presence of dibenzylideneacetone, often using a reducing agent such as sodium borohydride or hydrazine .

Industrial Production Methods: Industrial production of Tris(dibenzylideneacetone)platinum(0) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization from organic solvents such as chloroform or benzene .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(dibenzylideneacetone)platinum(0) undergoes various types of reactions, including:

Oxidation: The platinum center can be oxidized to higher oxidation states, often leading to the formation of platinum(II) or platinum(IV) complexes.

Reduction: The compound can be reduced back to the zero oxidation state using appropriate reducing agents.

Substitution: The dibenzylideneacetone ligands can be displaced by other ligands, forming new platinum complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as sodium borohydride, hydrazine, and lithium aluminum hydride are frequently used.

Substitution: Ligand exchange reactions often involve phosphines, amines, and other donor ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield platinum(II) or platinum(IV) complexes, while substitution reactions result in new platinum-ligand complexes .

Applications De Recherche Scientifique

Tris(dibenzylideneacetone)platinum(0) has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Tris(dibenzylideneacetone)dipalladium(0): This compound features palladium instead of platinum and is widely used as a catalyst in organic synthesis.

Tetrakis(triphenylphosphine)palladium(0): Another palladium-based compound used in cross-coupling reactions.

Bis(dibenzylideneacetone)platinum(0): Similar to Tris(dibenzylideneacetone)platinum(0) but with two dibenzylideneacetone ligands instead of three.

Uniqueness: Tris(dibenzylideneacetone)platinum(0) is unique due to its high reactivity and versatility as a catalyst. The presence of three dibenzylideneacetone ligands provides a stable coordination environment for the platinum center, enhancing its catalytic properties and making it suitable for a wide range of applications .

Propriétés

Numéro CAS |

11072-92-7 |

|---|---|

Formule moléculaire |

C51H42O3Pt |

Poids moléculaire |

898.0 g/mol |

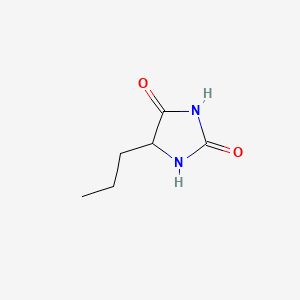

Nom IUPAC |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |

InChI |

InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+; |

Clé InChI |

FEKYVXQHHOSKBW-XGQVLBTFSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |

SMILES canonique |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B3417566.png)

![Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)](/img/structure/B3417606.png)